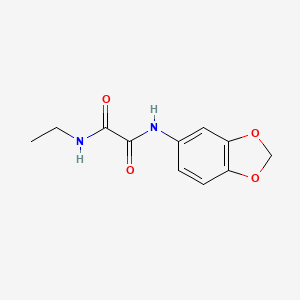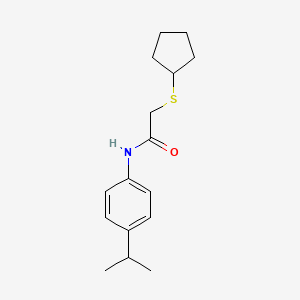
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide, commonly known as Ethylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and has been used as a recreational drug due to its psychoactive effects. However, in recent years, Ethylone has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethylone involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood, cognition, and motor function. Ethylone also acts as a partial agonist of the 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Ethylone has been shown to have a range of biochemical and physiological effects in the body. It can increase heart rate, blood pressure, and body temperature, which may be associated with its psychoactive effects. Ethylone can also cause the release of cytokines, which are involved in the immune response, and increase the levels of oxidative stress markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through chromatography and recrystallization. Ethylone has also been shown to have a range of pharmacological effects, which makes it a useful tool for investigating the mechanisms of action of drugs that act on the serotonin, norepinephrine, and dopamine systems.
However, there are also limitations to the use of Ethylone in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables, and its potential for abuse may limit its use in certain settings. Additionally, the long-term effects of Ethylone on the body are not well understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Ethylone. One area of interest is the development of new therapeutic agents based on the structure of Ethylone. Studies have shown that modifying the structure of Ethylone can lead to compounds with improved pharmacological properties and reduced side effects.
Another area of interest is the investigation of the long-term effects of Ethylone on the body. Studies have shown that chronic use of Ethylone can lead to changes in the brain and other organs, which may have implications for its potential therapeutic applications.
Finally, there is a need for further research on the mechanisms of action of Ethylone and its potential interactions with other drugs. Understanding these mechanisms can help to develop more effective therapeutic agents and improve our understanding of the neurobiology of psychiatric and neurological disorders.
Synthesemethoden
Ethylone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through chromatography and recrystallization to obtain pure Ethylone.
Wissenschaftliche Forschungsanwendungen
Ethylone has been investigated for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. Studies have shown that Ethylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which can increase the levels of these neurotransmitters in the brain and improve mood and cognitive function.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)


![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)